(R)-Meclonazepam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

86630-81-1 |

|---|---|

Formule moléculaire |

C16H12ClN3O3 |

Poids moléculaire |

329.74 g/mol |

Nom IUPAC |

(3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m1/s1 |

Clé InChI |

LMUVYJCAFWGNSY-SECBINFHSA-N |

SMILES isomérique |

C[C@@H]1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |

SMILES canonique |

CC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl |

Origine du produit |

United States |

Foundational & Exploratory

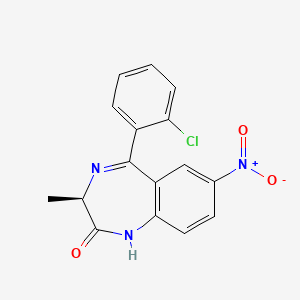

(R)-Meclonazepam chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of (R)-Meclonazepam. It includes tabulated data for easy reference, in-depth descriptions of its known biological activities, and a summary of its metabolic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of benzodiazepine derivatives.

Introduction

This compound, also known as Ro 11-3624, is the (R)-enantiomer of the benzodiazepine derivative Meclonazepam.[1][2] While the racemate and the (S)-enantiomer have been studied for their sedative, anxiolytic, and anti-parasitic properties, the (R)-isomer is often considered the inactive enantiomer concerning its effects on the central nervous system.[1][3] This guide focuses specifically on the chemical and physical properties of the (R)-enantiomer, providing a foundational understanding for further research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzodiazepine core with a methyl group at the 3-position, a nitro group at the 7-position, and a 2-chlorophenyl group at the 5-position. The "(R)" designation refers to the stereochemistry at the chiral center located at the 3-position of the diazepine ring.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one[4] |

| Synonyms | (R)-3-Methylclonazepam, Ro 11-3624 |

| CAS Number | 86630-81-1 |

| Molecular Formula | C₁₆H₁₂ClN₃O₃ |

| Canonical SMILES | C[C@@H]1C(=O)NC2=C(C=C(C=C2)--INVALID-LINK--[O-])C(=N1)C3=CC=CC=C3Cl |

| InChI Key | LMUVYJCAFWGNSY-SECBINFHSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 329.74 g/mol | |

| Melting Point | ~200-205 °C (for Meclonazepam) | |

| Boiling Point | 566.7±50.0 °C (Predicted for Methyl Clonazepam) | |

| pKa | Data not available | |

| LogP (calculated) | 2.7 | |

| Appearance | White crystalline powder (for Meclonazepam) |

Solubility

The solubility of this compound is a critical parameter for its use in in vitro and in vivo studies. While specific quantitative data for the (R)-enantiomer is limited, information on the racemate and related compounds provides valuable insights.

Table 3: Solubility of Meclonazepam and Related Compounds

| Compound | Solvent | Solubility | Source |

| Meclonazepam | DMSO | 50 mg/mL (151.63 mM) | |

| Meclonazepam | Ethanol | Soluble | |

| Meclonazepam | Methanol | Soluble | |

| Meclonazepam | Water | Poorly soluble | |

| Clonazepam | Water | Sparingly soluble | |

| Clonazepam | 1-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: ~1.5 x 10⁻³ | |

| Clonazepam | 2-Propanol + Water (w1=0.9) at 313.2 K | Mole fraction: 1.57 x 10⁻³ |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. This section outlines a general approach to the synthesis and chiral separation of Meclonazepam enantiomers based on available literature.

Stereoselective Synthesis

A detailed protocol for the synthesis of the (S)-enantiomer of Meclonazepam has been described and may be adapted for the synthesis of the (R)-enantiomer. The key steps involve:

-

Starting Material: The synthesis begins with (S)-benzyl-[1-[[2-(o-chlorobenzoyl)-4-nitrophenyl]carbamoyl]ethyl]carbamate.

-

Deprotection: The benzyl carbamate protecting group is removed using a solution of hydrogen bromide in glacial acetic acid.

-

Cyclization: The resulting intermediate undergoes cyclization upon heating in a mixture of glacial acetic acid and toluene.

-

Purification: The crude product is purified by washing with saturated sodium bicarbonate solution, followed by evaporation and recrystallization from a suitable solvent like ether.

A detailed, step-by-step protocol would require adaptation from the described synthesis of the (S)-enantiomer and subsequent experimental validation.

Chiral Separation

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation of benzodiazepine enantiomers. A general strategy for developing a chiral HPLC method for Meclonazepam would involve:

-

Column Selection: Screening of various chiral stationary phases (CSPs) is the first step. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) and macrocyclic glycopeptide-based columns are often effective for benzodiazepines.

-

Mobile Phase Selection: A range of mobile phases should be tested, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., acetonitrile/water with a buffer), and polar organic modes. Additives such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be necessary to improve peak shape and resolution.

-

Method Optimization: Once initial separation is achieved, parameters such as mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline resolution. Low temperatures are often required to prevent on-column racemization of some benzodiazepines.

A specific, validated HPLC protocol for the enantioseparation of Meclonazepam would need to be developed and optimized based on these general principles.

Pharmacology

While this compound is often referred to as the inactive enantiomer, understanding its interaction with biological targets is crucial for a complete pharmacological profile.

Mechanism of Action

The primary pharmacological target of benzodiazepines is the GABA-A receptor in the central nervous system. Binding of benzodiazepines to this receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and anticonvulsant effects.

Receptor Binding Affinity

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. The Ki value represents the inhibition constant and is a measure of the binding affinity. A lower Ki value indicates a higher binding affinity.

Table 4: Binding Affinities (Ki) of a Putative this compound Analog (3-R) for Human GABA-A Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| α1β3γ2 | >10,000 |

| α2β3γ2 | >10,000 |

| α3β3γ2 | >10,000 |

| α5β3γ2 | >10,000 |

Note: The data is for a compound designated as "3-R (SH-I-053B)" in the source, which is described as a diazepam-like compound with an (R)-methyl group at the 3-position, consistent with the structure of this compound. The high Ki values indicate a very low affinity for these receptor subtypes, supporting the description of this compound as the less active enantiomer in this context.

Metabolism

The metabolism of Meclonazepam has been studied and primarily involves reactions in the liver. The main metabolic pathways include:

-

Nitro-reduction: The nitro group at the 7-position is reduced to an amino group, forming amino-meclonazepam.

-

N-acetylation: The resulting amino group can be further acetylated to form acetamido-meclonazepam.

These metabolites are the major forms of the drug excreted in urine.

Signaling Pathways and Experimental Workflows

Visual representations of key processes can aid in understanding complex biological and experimental workflows.

Caption: Benzodiazepine Modulation of GABA-A Receptor.

Caption: Metabolic Pathway of Meclonazepam.

Caption: Chiral HPLC Method Development Workflow.

Conclusion

This technical guide provides a consolidated source of information on the chemical structure and properties of this compound. While significant data has been compiled, there remain gaps in the experimental physicochemical data and detailed, validated analytical and synthetic protocols. Further research is warranted to fully characterize this compound and elucidate its complete pharmacological and toxicological profile. This guide serves as a valuable starting point for such endeavors.

References

(R)-Meclonazepam: A Technical Whitepaper on its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Meclonazepam, a benzodiazepine derivative synthesized in the 1970s by Hoffmann-La Roche, has a unique dual pharmacological profile, exhibiting both sedative-anxiolytic and anti-parasitic properties. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of Meclonazepam, with a specific focus on the (R)-enantiomer. It has been established that the pharmacological activity of Meclonazepam resides primarily in its (S)-enantiomer, with the (R)-enantiomer widely regarded as the inactive counterpart. This document summarizes the available data, outlines general experimental methodologies, and presents key signaling pathways associated with Meclonazepam's mechanism of action.

Discovery and History

Meclonazepam, structurally similar to clonazepam, was first synthesized and investigated by a team at Hoffmann-La Roche in the 1970s.[1][2] Initial research revealed its potential as a sedative and anxiolytic agent, a characteristic shared with other benzodiazepines.[1][2] However, a distinct and unexpected finding was its efficacy against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis.[1]

Despite its promising anti-parasitic activity, Meclonazepam was never commercially developed as a therapeutic agent for this indication due to its pronounced sedative side effects in human trials. In recent years, Meclonazepam has re-emerged as a designer drug, leading to its classification as a controlled substance in several countries.

A critical aspect of Meclonazepam's pharmacology is its stereochemistry. The molecule possesses a chiral center at the C3 position of the benzodiazepine ring, resulting in two enantiomers: (S)-Meclonazepam and (R)-Meclonazepam. Research has consistently demonstrated that the biological activity, particularly the anti-parasitic effects, is predominantly associated with the (S)-enantiomer. Consequently, this compound, also known by its Roche compound number Ro 11-3624, is considered the inactive enantiomer.

Pharmacological Profile of this compound

Detailed quantitative pharmacological data for this compound is scarce in peer-reviewed literature, a direct consequence of it being identified as the inactive enantiomer early in the drug development process. The available information is primarily qualitative and comparative in nature.

Table 1: Summary of Available Pharmacological Data for this compound

| Parameter | Finding | Species/System | Citation |

| In Vivo Activity (Sedative/Anxiolytic) | Lacks generalization effects | Gerbils | |

| In Vivo Activity (Appetite) | No effect on food intake | Rats | |

| GABA-A Receptor Binding | R-isomers of similar diazepam-like and triazolam-like compounds failed to displace [3H]flunitrazepam binding, suggesting a loss of affinity. | Recombinant rat GABA-A receptors |

Experimental Protocols

Synthesis of this compound

The synthesis of Meclonazepam generally follows established procedures for 1,4-benzodiazepine synthesis. A specific protocol for the enantioselective synthesis of this compound is not publicly available. A racemic mixture would typically be synthesized first, followed by chiral separation.

Chiral Separation of Meclonazepam Enantiomers

The separation of (R)- and (S)-Meclonazepam from a racemic mixture is crucial for studying their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

General Chiral HPLC Protocol:

-

Chiral Stationary Phase (CSP): A suitable chiral column, such as one based on α1-acid glycoprotein (AGP), is selected.

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol) and a buffer (e.g., ammonium acetate) is used. The exact composition and pH are optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: A constant flow rate (e.g., 0.9 mL/min) is maintained.

-

Detection: A UV detector is used to monitor the elution of the enantiomers at a specific wavelength.

-

Fraction Collection: The separated (R)- and (S)-enantiomers are collected for subsequent analysis.

Radioligand Binding Assay for GABA-A Receptors

To determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor, a competitive radioligand binding assay would be performed.

General Protocol for [³H]Flunitrazepam Binding Assay:

-

Membrane Preparation: Crude synaptic membranes are prepared from a suitable source, such as rat brain cortex. The tissue is homogenized and centrifuged to isolate the membrane fraction, which is then washed to remove endogenous GABA.

-

Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine, such as [³H]flunitrazepam, and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

Interaction with the GABA-A Receptor

Benzodiazepines exert their sedative and anxiolytic effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. They bind to a specific allosteric site on the receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability. As indicated by the available data, this compound is believed to have significantly lower affinity for this site compared to its (S)-enantiomer.

Caption: GABA-A Receptor Signaling Pathway.

Anti-Parasitic Mechanism of Action in Schistosoma mansoni

The anti-schistosomal activity of Meclonazepam is independent of the host's GABA-A receptors. Instead, it is proposed to act on a parasite-specific target, leading to a rapid influx of calcium ions (Ca²⁺). This influx causes spastic paralysis and tegumental damage to the worm. Recent studies have identified a specific transient receptor potential (TRP) channel in S. mansoni as a likely molecular target for Meclonazepam. The (S)-enantiomer is the potent activator of this channel, while the (R)-enantiomer is expected to be significantly less active.

Caption: Meclonazepam's Proposed Anti-Parasitic Mechanism.

Conclusion

The discovery of Meclonazepam by Hoffmann-La Roche in the 1970s unveiled a molecule with a fascinating dual pharmacology. While its development as a therapeutic was halted due to sedative side effects, the stereospecificity of its actions provides a valuable case study in drug design. The research focus has rightly been on the active (S)-enantiomer, leaving a significant knowledge gap regarding the specific quantitative pharmacology of this compound. This is primarily because it was identified early on as the inactive enantiomer. Future research into novel anti-parasitic agents might revisit the benzodiazepine scaffold, leveraging the understanding of stereochemistry to design compounds with high efficacy against parasites and minimal central nervous system effects. The information and general protocols provided in this whitepaper serve as a foundational resource for researchers in this field.

References

An In-depth Technical Guide to (R)-Meclonazepam

This technical guide provides a comprehensive overview of (R)-Meclonazepam, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical identity, pharmacological properties, and relevant experimental methodologies.

Chemical Identification

| Identifier | Value |

| CAS Number | 86630-81-1 |

| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

Pharmacological Profile

This compound is one of the two enantiomers of Meclonazepam. The majority of research has focused on the (S)-enantiomer, which exhibits potent anthelmintic activity against the parasitic worm Schistosoma mansoni. The (R)-enantiomer has been shown to have significantly reduced biological activity in comparison.

Mechanism of Action in Mammals: Interaction with GABAA Receptors

In mammals, benzodiazepines like Meclonazepam exert their sedative and anxiolytic effects by modulating γ-aminobutyric acid type A (GABAA) receptors in the central nervous system.[1] These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines bind to an allosteric site on the GABAA receptor, enhancing the effect of GABA.[1][2]

Anthelmintic Mechanism of Action: Targeting Schistosome TRP Channels

The anthelmintic activity of Meclonazepam is primarily attributed to the (S)-enantiomer. It acts on a transient receptor potential (TRP) channel specific to schistosomes, designated as TRPMMCLZ.[3] Activation of this channel leads to a rapid and sustained influx of calcium ions into the parasite's cells. This influx disrupts calcium homeostasis, causing spastic paralysis, damage to the tegument (the outer surface of the worm), and eventual death of the parasite. The (R)-enantiomer of meclonazepam shows reduced activity at this parasite-specific target.

Quantitative Data

The following table summarizes the binding affinities of several benzodiazepine enantiomers for different GABAA receptor subtypes. While data for Meclonazepam is not specified, the data for diazepam-like (3-S and 3-R) and triazolam-like (2-S and 2-R) compounds illustrate the typical stereoselectivity, with R-isomers showing significantly lower affinity.

| Compound | GABAA Receptor Subtype | Ki (nM) |

| 1-S (imidazobenzodiazepine) | α1β3γ2 | 190 ± 55 |

| α2β3γ2 | 67 ± 9 | |

| α3β3γ2 | 136 ± 24 | |

| α5β3γ2 | 17 ± 5 | |

| 1-R (imidazobenzodiazepine) | α1β3γ2 | 273 ± 41 |

| α2β3γ2 | 253 ± 31 | |

| α3β3γ2 | 501 ± 79 | |

| α5β3γ2 | 56 ± 8 | |

| 2-S (triazolam-like) | α1β3γ2 | 663 ± 21 |

| α2β3γ2 | 164 ± 15 | |

| α3β3γ2 | 656 ± 110 | |

| α5β3γ2 | 80 ± 4 | |

| 2-R (triazolam-like) | α1β3γ2 | >10,000 |

| α2β3γ2 | >10,000 | |

| α3β3γ2 | >10,000 | |

| α5β3γ2 | >10,000 | |

| 3-S (diazepam-like) | α1β3γ2 | 64 ± 2 |

| α2β3γ2 | 61 ± 10 | |

| α3β3γ2 | 102 ± 7 | |

| α5β3γ2 | 31 ± 5 | |

| 3-R (diazepam-like) | α1β3γ2 | >10,000 |

| α2β3γ2 | >10,000 | |

| α3β3γ2 | >10,000 | |

| α5β3γ2 | >10,000 | |

| Data from a study on benzodiazepine binding to recombinant GABAA receptors. |

The anthelmintic potency of (S)-Meclonazepam against S. mansoni has been quantified with an IC50 of 1.54 ± 0.09 μM for the inhibition of motility.

Experimental Protocols

In Vitro Anthelmintic Activity Assay

This protocol describes the methodology for assessing the in vitro activity of compounds against adult Schistosoma mansoni.

-

Parasite Acquisition: Female Swiss Webster mice are infected with S. mansoni cercariae. After 4 weeks (for juvenile worms) or 7 weeks (for adult worms), the mice are euthanized.

-

Parasite Isolation and Culture: Parasites are recovered from the host and washed. They are then cultured in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% fetal calf serum, penicillin-streptomycin (100 units/mL), HEPES (25 mM), and sodium pyruvate (1 mM) at 37°C in a 5% CO2 environment.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (e.g., 0.1% DMSO) is run in parallel.

-

Incubation and Assessment: The parasites are incubated with the compound for a defined period (e.g., 24 hours).

-

Endpoint Measurement: The viability and phenotype of the worms are assessed. This can include monitoring for motility, morphological changes, tegument damage, and biochemical markers of cell death, such as pro-apoptotic caspase activation.

Rodent Model for Sedative Effects (Rotarod Test)

This protocol outlines the rotarod test, a standard method for evaluating motor coordination and the sedative effects of drugs in mice.

-

Apparatus: A standard rotarod apparatus for mice is used, consisting of a rotating rod with adjustable speed.

-

Animal Acclimation and Training: Mice are acclimated to the testing room before the experiment. They are then trained to stay on the rotating rod at a constant speed (e.g., 20-25 rpm) for a set duration (e.g., 2-5 minutes).

-

Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection.

-

Testing: After a predetermined time following drug administration (e.g., 30 minutes), the mice are placed back on the rotarod. The latency to fall off the rotating rod is recorded. The test is usually repeated for several trials with an inter-trial interval.

-

Data Analysis: The fall-off times for the drug-treated group are compared to the control group to determine if the compound causes a significant impairment in motor coordination, indicative of a sedative effect.

Synthesis Overview

The stereoselective synthesis of chiral benzodiazepines can be a complex process. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, the general synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative. To achieve stereoselectivity for the (R)-enantiomer, a chiral auxiliary or a chiral catalyst would likely be employed during the cyclization step that forms the diazepine ring. Alternatively, a racemic mixture of meclonazepam can be synthesized and then the enantiomers separated using chiral chromatography. The synthesis of clonazepam and its derivatives has been reported through various methods, including Suzuki cross-coupling reactions to modify the aromatic rings. A novel synthesis for a 7-amino-clonazepam compound starts from 2-cyano-4-nitroaniline.

Conclusion

This compound is the less active enantiomer of Meclonazepam, with likely reduced affinity for mammalian GABAA receptors and weaker anthelmintic properties compared to its (S)-counterpart. The distinct mechanisms of action of Meclonazepam in mammals and schistosomes—targeting GABAA receptors and parasite-specific TRP channels, respectively—provide a basis for the rational design of new anthelmintic drugs with improved safety profiles. The experimental protocols detailed in this guide offer standardized methods for the evaluation of such compounds. Further research into the specific properties of this compound could provide a more complete understanding of the stereochemical requirements for activity at both host and parasite targets.

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anthelmintic meclonazepam activates a schistosome transient receptor potential channel - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Meclonazepam molecular weight and formula

Technical Guide: (R)-Meclonazepam

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of this compound, focusing on its chemical properties, and the broader biological context of the meclonazepam racemate, particularly its anti-schistosomal activity. While this compound itself is reported to be an inactive enantiomer in some contexts, understanding the properties of the active (S)-enantiomer is crucial for stereospecific research and development.[1]

Core Molecular Data

This compound is a benzodiazepine derivative. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂ClN₃O₃ | [1][2][3][4] |

| Molecular Weight | 329.74 g/mol | |

| IUPAC Name | (3R)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

| CAS Number | 86630-81-1 | |

| Synonyms | Ro 11-3624 |

Biological Activity and Mechanism of Action

Meclonazepam, primarily the (S)-enantiomer, has demonstrated significant anti-parasitic effects, specifically against the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis. This activity presents a promising avenue for the development of new anthelmintic drugs, especially given the limitations of the current standard treatment, praziquantel.

Anti-Schistosomal Effects

The primary mechanism of meclonazepam's anthelmintic action is the induction of spastic paralysis and tegumental damage to the parasite. Unlike benzodiazepines' classic effects on the central nervous system, which are mediated by GABA-A receptors, their anti-schistosomal action occurs through a distinct pathway, as schistosomes lack a GABA-A receptor ortholog.

Signaling Pathway: TRP Channel Activation

Recent research has identified the molecular target of meclonazepam in S. mansoni as a transient receptor potential (TRP) ion channel of the melastatin subfamily, designated TRPMMCLZ. The proposed signaling cascade is as follows:

-

(S)-Meclonazepam Binding : The active (S)-enantiomer of meclonazepam binds to a pocket within the voltage-sensor-like domain of the TRPMMCLZ channel on the parasite's cells.

-

Channel Activation : This binding event potently activates the ion channel.

-

Calcium Influx : Activation of TRPMMCLZ leads to a rapid and sustained influx of extracellular calcium (Ca²⁺) into the parasite's cells.

-

Physiological Response : The sudden increase in intracellular Ca²⁺ concentration causes sustained muscle contraction (spastic paralysis), depolarization, and damage to the worm's surface tegument, ultimately leading to parasite death and clearance.

This pathway is distinct from that of praziquantel, which targets a different parasite TRP channel (TRPMPZQ), suggesting that meclonazepam derivatives could be effective against praziquantel-resistant strains.

Quantitative Bioactivity Data

The following table summarizes key quantitative metrics for the biological activity of the active (S)-enantiomer of meclonazepam against S. mansoni.

| Parameter | Compound | Value | Target/Effect | Source |

| IC₅₀ | (S)-Meclonazepam | 1.54 ± 0.09 µM | Inhibition of worm motility | |

| EC₅₀ | (S)-Meclonazepam | 1.1 ± 0.14 µM | Activation of Sm.TRPMMCLZ |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in the study of meclonazepam.

In Vitro Anti-Schistosomal Activity Assay

This protocol is designed to assess the direct effect of compounds on adult schistosomes.

-

Parasite Culture : Adult S. mansoni worms are collected from infected murine models and maintained in a suitable culture medium (e.g., Basch Medium 169) supplemented with antibiotics.

-

Compound Preparation : Meclonazepam and its derivatives are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions.

-

Treatment : Worms are incubated in multi-well plates containing the culture medium and various concentrations of the test compounds (e.g., 10-30 µM). A vehicle control (DMSO) is run in parallel.

-

Phenotypic Assessment : The worms are observed over a period of several hours (e.g., 14 hours). Key phenotypes such as contractile paralysis, changes in motility, and tegumental damage are recorded and scored.

-

Data Analysis : The concentration of the compound that causes a 50% inhibition of motility (IC₅₀) is calculated from concentration-response curves.

In Vivo Efficacy in a Murine Model

This protocol evaluates the compound's ability to cure a schistosome infection in a live host.

-

Infection : Mice are infected with S. mansoni cercariae. The infection is allowed to mature for several weeks (e.g., 4 weeks for juvenile stage, 7 weeks for adults).

-

Compound Administration : Infected mice are treated with the test compound, typically via oral gavage, at varying dosages (e.g., 60-90 mg/kg). A vehicle control group is included.

-

Worm Burden Assessment : One week after treatment, the mice are euthanized. The adult worms are recovered from the mesenteric veins and liver via hepatic portal vein perfusion.

-

Efficacy Calculation : The number of worms recovered from treated mice is compared to the number from the vehicle control group to determine the percentage reduction in worm burden, indicating in vivo efficacy.

Sedative Effect Evaluation (Rotarod Test)

This protocol assesses the potential central nervous system side effects of meclonazepam derivatives.

-

Animal Training : Healthy, uninfected mice are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 20 RPM) for a set duration (e.g., 300 seconds).

-

Treatment : Trained mice are administered the test compound orally.

-

Performance Test : After a short interval (e.g., 5 minutes), the mice are placed back on the rotarod, and the latency to fall is recorded.

-

Analysis : A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates sedative or motor-impairing effects.

References

(R)-Meclonazepam: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Meclonazepam, an enantiomer of the benzodiazepine meclonazepam (also known as Ro 11-3128 or 3-methylclonazepam), is a positive allosteric modulator of the GABA-A receptor. This document provides a comprehensive overview of its in vitro mechanism of action, detailing its interaction with the GABA-A receptor, summarizing available quantitative data, and outlining the experimental protocols used for its characterization. While specific quantitative data for the (R)-enantiomer is limited in publicly available literature, this guide synthesizes the known pharmacology of meclonazepam and related chiral benzodiazepines to provide a thorough understanding of its expected in vitro profile.

Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor

The primary in vitro mechanism of action of this compound, like other benzodiazepines, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-). This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

This compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, which is distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The enhanced binding of GABA leads to a greater frequency of channel opening, resulting in an increased flow of chloride ions into the neuron and a potentiation of the inhibitory signal. It is important to note that this compound does not open the chloride channel directly but rather enhances the effect of GABA.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor initiates a signaling cascade that potentiates GABAergic inhibition. The key steps in this pathway are outlined below.

Quantitative Data

For comparative purposes, the table below presents Ki values for the (R) and (S) enantiomers of three other benzodiazepines at various recombinant rat GABA-A receptor subtypes. This data illustrates the potential for stereoselectivity in binding to different receptor isoforms.

| Compound | Receptor Subtype | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) |

| Compound 1 | α1β3γ2 | 15.6 ± 2.1 | 8.9 ± 1.2 |

| α2β3γ2 | 10.3 ± 1.5 | 4.8 ± 0.7 | |

| α3β3γ2 | 16.2 ± 2.4 | 9.5 ± 1.4 | |

| α5β3γ2 | 3.1 ± 0.5 | 1.8 ± 0.3 | |

| Compound 2 | α1β3γ2 | >10,000 | 25.4 ± 3.8 |

| α2β3γ2 | >10,000 | 12.7 ± 1.9 | |

| α3β3γ2 | >10,000 | 28.9 ± 4.3 | |

| α5β3γ2 | >10,000 | 10.1 ± 1.5 | |

| Compound 3 | α1β3γ2 | >10,000 | 45.2 ± 6.8 |

| α2β3γ2 | >10,000 | 38.7 ± 5.8 | |

| α3β3γ2 | >10,000 | 51.3 ± 7.7 | |

| α5β3γ2 | >10,000 | 42.1 ± 6.3 | |

| Data adapted from Elgarf et al., 2018. Compounds 1, 2, and 3 are structurally distinct chiral benzodiazepines. |

Experimental Protocols

The in vitro mechanism of action of benzodiazepines like this compound is primarily elucidated through two key experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2).

-

After incubation, cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., clonazepam).

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp / Patch-Clamp Electrophysiology

This technique is used to measure the functional effects of a compound on ion channel activity, such as the potentiation of GABA-induced currents.

Objective: To determine the efficacy (e.g., EC50 and maximal potentiation) of this compound in modulating GABA-A receptor function.

Methodology:

-

Cell Preparation:

-

Xenopus laevis oocytes or mammalian cell lines (e.g., HEK-293) are injected with cRNAs or transfected with cDNAs encoding the desired GABA-A receptor subunits.

-

The cells are incubated to allow for receptor expression.

-

-

Electrophysiological Recording:

-

A single cell is voltage-clamped at a holding potential (e.g., -60 mV) using the whole-cell patch-clamp or two-electrode voltage clamp technique.

-

A baseline current is established.

-

-

Drug Application:

-

A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a control current.

-

After a washout period, the same concentration of GABA is co-applied with varying concentrations of this compound.

-

-

Data Acquisition and Analysis:

-

The amplitude of the chloride current is recorded in response to each drug application.

-

The potentiation of the GABA-induced current by this compound is calculated as a percentage increase over the control GABA response.

-

A concentration-response curve is generated, and the EC50 (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation are determined.

-

Conclusion

This compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site to enhance the inhibitory effects of GABA. This mechanism involves an increase in the frequency of chloride channel opening, leading to neuronal hyperpolarization. While specific quantitative in vitro data for the (R)-enantiomer is not extensively documented, the established methodologies of radioligand binding assays and patch-clamp electrophysiology are the gold standards for its characterization. The data available for racemic meclonazepam and other chiral benzodiazepines suggest that this compound likely exhibits high affinity and potent modulatory activity at various GABA-A receptor subtypes, with the potential for stereoselective interactions. Further research is warranted to fully elucidate the specific binding and functional profile of this compound.

An In-Depth Technical Guide to the Pharmacological Profile and Effects of (R)-Meclonazepam

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the current scientific understanding of (R)-Meclonazepam. It is intended for research and informational purposes only and does not constitute medical advice.

Executive Summary

This compound, also known by its developmental code Ro 11-3624, is the (R)-enantiomer of the benzodiazepine meclonazepam. While its stereoisomer, (S)-Meclonazepam (Ro 11-3128), has been studied for its sedative, anxiolytic, and potent anti-parasitic properties, there is a significant lack of publicly available quantitative data on the pharmacological profile of this compound.[1] This guide synthesizes the available information, highlights the critical data gaps, and provides the theoretical and methodological framework for its comprehensive characterization. The sedative and anxiolytic effects of benzodiazepines are primarily mediated by their action as positive allosteric modulators of the GABA-A receptor in the central nervous system.[2] Studies on stereoisomers of other benzodiazepines suggest that the (R)-configuration at the C3 position, as in this compound, may lead to a significant reduction or loss of binding affinity and functional activity at the GABA-A receptor compared to the (S)-enantiomer.[3][4][5]

Introduction to Meclonazepam and Stereoisomerism

Meclonazepam, or 3-methylclonazepam, is a derivative of clonazepam and was first synthesized in the 1970s. It exists as two stereoisomers, this compound and (S)-Meclonazepam, which are non-superimposable mirror images of each other. In pharmacology, stereochemistry is a critical determinant of a drug's interaction with its biological target. Enantiomers of a chiral drug can exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. For many benzodiazepines, the pharmacological activity resides predominantly in one enantiomer.

Pharmacological Profile of this compound (Ro 11-3624)

Direct quantitative data on the pharmacological profile of this compound is exceedingly scarce in the published literature. The available information is largely qualitative, often describing it as the "inactive" enantiomer in the context of the anti-parasitic and sedative effects observed with the (S)-enantiomer.

Receptor Binding Affinity

There is no publicly available data detailing the binding affinity (Ki or IC50) of this compound at GABA-A receptor subtypes. However, research on the stereoselectivity of other 3-methyl-substituted benzodiazepines provides a strong indication that the (R)-enantiomer would possess significantly lower affinity for the benzodiazepine binding site on the GABA-A receptor compared to the (S)-enantiomer. For diazepam-like and triazolam-like compounds with a chiral center at the 3-position, the (R)-isomers have been shown to have a dramatic loss of binding.

In Vitro Efficacy

No quantitative data on the in vitro functional efficacy (e.g., EC50 or IC50 for modulation of GABA-evoked currents) of this compound at GABA-A receptors has been published. Based on the expected low binding affinity, it is hypothesized that this compound would be a very weak or inactive positive allosteric modulator of GABA-A receptors.

One study by Tandon and Collier (1994) did demonstrate a biological effect of this compound (Ro 11-3624). In a study on acetylcholine (ACh) synthesis in sympathetic ganglia, this compound was shown to reduce the synthesis of "rebound ACh" following prolonged presynaptic stimulation, an effect not observed with the (S)-enantiomer. This suggests that this compound is not entirely biologically inert, though this effect is unrelated to the GABA-A receptor.

In Vivo Effects

There is a lack of in vivo studies characterizing the typical benzodiazepine-like effects (sedation, anxiolysis, muscle relaxation) of this compound. One source indicates that in gerbils, this compound lacks generalization effects and has no effect on food intake in rats, which is consistent with it being the inactive enantiomer for CNS effects.

Pharmacokinetics

No specific pharmacokinetic data for this compound has been published. Studies on meclonazepam (likely the racemate or the S-isomer) have identified its primary metabolites as amino-meclonazepam and acetamido-meclonazepam. The metabolism is thought to be similar to other nitro-containing benzodiazepines like clonazepam. It is plausible that this compound undergoes similar metabolic pathways, but its specific pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) remain uncharacterized.

For Context: Pharmacological Profile of (S)-Meclonazepam (Ro 11-3128)

To understand the potential significance of the stereochemistry of meclonazepam, the pharmacological profile of the well-studied (S)-enantiomer is presented below.

| Parameter | (S)-Meclonazepam (Ro 11-3128) | This compound (Ro 11-3624) |

| Receptor Binding Affinity | High affinity for the benzodiazepine site on the GABA-A receptor (specific Ki values for subtypes are not readily available in the provided search results, but qualitative descriptions indicate high affinity). | Data not available |

| In Vitro Efficacy | Positive allosteric modulator of the GABA-A receptor, enhancing GABA-induced chloride ion flux. Potent anti-parasitic activity against Schistosoma mansoni. | Data not available |

| In Vivo Effects | Sedative, anxiolytic, and muscle relaxant properties. Dose-dependent impairment of cognitive and psychomotor functions in humans. Effective schistosomicide in animal models and a human trial. | Data not available |

| Pharmacokinetics | Half-life of approximately 40-80 hours. Metabolized to amino- and acetamido-meclonazepam. | Data not available |

Signaling Pathways

The primary signaling pathway for the central nervous system effects of benzodiazepines is through the potentiation of GABAergic neurotransmission.

GABA-A Receptor Signaling

Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its binding site, leading to a more frequent opening of the chloride channel. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Meclonazepam - Wikipedia [en.wikipedia.org]

- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(R)-Meclonazepam: An In-Depth Technical Guide on Enantiomer-Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclonazepam, a 3-methyl derivative of clonazepam, is a potent benzodiazepine with a notable duality of action: it possesses both the sedative and anxiolytic properties characteristic of its drug class, alongside significant anti-parasitic activity against Schistosoma mansoni.[1][2] Crucially, the biological activities of meclonazepam are enantiomer-specific. The (S)-enantiomer, also known as Ro 11-3128, is primarily responsible for the therapeutic anti-schistosomal effects.[3] Conversely, the (R)-enantiomer, designated Ro 11-3624, is reported to be the inactive enantiomer concerning anti-parasitic action.[3][4] This technical guide provides a comprehensive analysis of the enantiomer-specific activity of (R)-meclonazepam, focusing on its interaction with the GABA-A receptor, the principal target for the sedative effects of benzodiazepines. While direct comparative quantitative data for both enantiomers at the GABA-A receptor is sparse in publicly available literature, this guide synthesizes existing qualitative and quantitative information to provide a clear understanding of the stereospecific pharmacology of meclonazepam.

Introduction to Meclonazepam and Stereoisomerism

Meclonazepam is a chiral 1,4-benzodiazepine, with the stereocenter located at the C3 position of the diazepine ring. This chirality gives rise to two enantiomers: this compound and (S)-meclonazepam. Enantiomers are non-superimposable mirror images of each other and can exhibit markedly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as receptors and enzymes.

The sedative and anxiolytic effects of benzodiazepines are mediated through positive allosteric modulation of the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the affinity of the receptor for the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.

Enantiomer-Specific Activity at the GABA-A Receptor

While the anti-parasitic activity of meclonazepam is well-defined as residing in the (S)-enantiomer, the specific contributions of each enantiomer to the effects on the central nervous system, particularly sedation via the GABA-A receptor, are less quantitatively detailed in the literature. However, a consistent body of evidence points towards the (R)-enantiomer being significantly less active or inactive at the GABA-A receptor compared to the (S)-enantiomer.

Binding Affinity

One study reported a Ki value of 2.4 nM for meclonazepam (without specifying the enantiomer, but likely referring to the active (S)-enantiomer or the racemate) in displacing [3H]flunitrazepam from rat brain membranes, indicating high affinity for the GABA-A receptor.

In Vivo Sedative Effects

Consistent with the expected lower affinity for the GABA-A receptor, in vivo studies have indicated a lack of significant central nervous system activity for the (R)-enantiomer. This compound has been reported to lack generalization effects in gerbils and to have no effect on food intake in male rats, behaviors that are modulated by benzodiazepine receptor agonists. A study investigating the sedative effects of meclonazepam derivatives using the rotarod test in mice provides a methodology for assessing these effects in vivo, although it did not report on the individual enantiomers of meclonazepam itself.

Data Presentation

Due to the limited availability of direct comparative quantitative data, the following table summarizes the known information regarding the enantiomer-specific activity of meclonazepam.

| Parameter | This compound (Ro 11-3624) | (S)-Meclonazepam (Ro 11-3128) | Racemic Meclonazepam | Reference(s) |

| GABA-A Receptor Binding Affinity (Ki) | Reported as "inactive" or having "loss of binding". Specific Ki value not found. | High affinity (Ki = 2.4 nM for meclonazepam, likely the (S)-enantiomer or racemate). | - | |

| In Vitro Anti-schistosomal Activity | Inactive. | Potent activity. | Active. | |

| In Vivo Sedative/CNS Effects | Lacks generalization effects in gerbils; No effect on food intake in rats. | Anxiolytic and sedative effects. | Sedative and anxiolytic. |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's enantiomer-specific activity.

Chiral Separation of Meclonazepam Enantiomers

Objective: To separate and isolate the (R)- and (S)-enantiomers of meclonazepam from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

-

Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

-

Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, is commonly used for the separation of benzodiazepine enantiomers.

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol) in a suitable ratio (e.g., 90:10 v/v). For basic compounds like meclonazepam, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where meclonazepam has significant absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic meclonazepam in the mobile phase to prepare a stock solution.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector. The two enantiomers will elute at different retention times.

-

Collect the fractions corresponding to each enantiomer for further analysis.

-

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of (R)- and (S)-meclonazepam for the GABA-A receptor.

Methodology: Radioligand displacement assay using [3H]flunitrazepam.

-

Materials:

-

Rat brain tissue (e.g., cortex or whole brain minus cerebellum).

-

[3H]flunitrazepam (radioligand).

-

Unlabeled flunitrazepam or diazepam (for determination of non-specific binding).

-

(R)- and (S)-meclonazepam enantiomers.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay Protocol:

-

In a series of tubes, add a constant amount of brain membrane preparation.

-

For total binding, add a fixed concentration of [3H]flunitrazepam (e.g., 1 nM).

-

For non-specific binding, add [3H]flunitrazepam and a high concentration of unlabeled flunitrazepam or diazepam (e.g., 10 µM).

-

For competition binding, add [3H]flunitrazepam and increasing concentrations of the test compounds ((R)- or (S)-meclonazepam).

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [3H]flunitrazepam as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of Sedative Effects (Rotarod Test)

Objective: To evaluate and compare the sedative and motor-impairing effects of (R)- and (S)-meclonazepam in rodents.

Methodology: Rotarod test.

-

Apparatus: A rotating rod apparatus (rotarod) with adjustable speed.

-

Animals: Mice or rats.

-

Procedure:

-

Training: Acclimate the animals to the rotarod by placing them on the rotating rod at a low speed for a set period on consecutive days until a stable baseline performance is achieved (e.g., staying on the rod for a predetermined cut-off time, such as 180 seconds).

-

Drug Administration: Administer the test compounds (this compound, (S)-meclonazepam, or vehicle control) via a suitable route (e.g., intraperitoneal or oral) at various doses.

-

Testing: At a predetermined time after drug administration (e.g., 30 minutes), place the animals on the rotarod, which is set to a constant speed (e.g., 15 rpm).

-

Measurement: Record the latency to fall from the rod for each animal, up to the cut-off time.

-

-

Data Analysis: Compare the mean latency to fall for each treatment group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in the latency to fall is indicative of sedative and motor-impairing effects.

Visualizations

Caption: GABA-A receptor modulation by meclonazepam enantiomers.

Caption: Experimental workflow for assessing enantiomer-specific activity.

Conclusion

The available evidence strongly indicates a significant stereoselectivity in the pharmacological actions of meclonazepam. The (S)-enantiomer is the active component for both anti-schistosomal and GABA-A receptor-mediated sedative effects. In contrast, the (R)-enantiomer appears to be largely inactive at both targets. This enantiomer-specific profile is crucial for drug development professionals, as it suggests that the therapeutic anti-parasitic effects and the sedative side effects are mediated by the same enantiomer. Future research should focus on obtaining direct, comparative quantitative data on the binding affinities and functional potencies of the individual enantiomers at the GABA-A receptor to fully elucidate their pharmacological profiles. Such data would be invaluable for the rational design of novel anti-parasitic agents with an improved therapeutic index.

References

(R)-Meclonazepam vs. (S)-Meclonazepam: A Technical Guide to Stereoselective Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meclonazepam, a 1,4-benzodiazepine derivative, is a chiral molecule existing as two enantiomers: (R)-Meclonazepam and (S)-Meclonazepam. While the compound has been explored for both its sedative-hypnotic and antiparasitic properties, a significant disparity in the biological activity between its stereoisomers has been noted. This technical guide provides an in-depth analysis of the available scientific literature concerning the differential effects of (R)- and (S)-Meclonazepam. The primary focus is on their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the principal target for the benzodiazepine class of drugs in the central nervous system, and their distinct mechanism of action in parasites. This document summarizes quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Meclonazepam, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is recognized as the (S)-enantiomer of 3-methylclonazepam[1][2]. Like other benzodiazepines, its sedative, anxiolytic, and anticonvulsant effects are primarily mediated through positive allosteric modulation of the GABA-A receptor[2]. Beyond its effects on the central nervous system, meclonazepam has demonstrated potent antiparasitic activity, particularly against Schistosoma mansoni[2][3]. The stereochemistry at the C3 position of the benzodiazepine ring is a critical determinant of its biological activity, with the (S)-enantiomer being predominantly responsible for both its GABAergic and antischistosomal effects. This guide aims to collate and present the technical details of the stereoselective action of meclonazepam's enantiomers.

Comparative Biological Activity at the GABA-A Receptor

The interaction of benzodiazepines with the GABA-A receptor is highly stereoselective. For 3-substituted 1,4-benzodiazepines, the conformation of the substituent at the C3 position significantly influences binding affinity and functional efficacy.

Binding Affinity

While direct comparative binding studies for both enantiomers of meclonazepam are not extensively detailed in publicly available literature, research on analogous 3-methyl-substituted benzodiazepines provides strong evidence for the stereoselectivity. Studies on 3-methyl-desmethyldiazepam (DMD) revealed that the (3S)-methyl derivative acts as a full agonist, whereas the (3R)-methyl derivative exhibits reduced agonist efficacy. This suggests that the (S)-configuration is favored for optimal interaction with the benzodiazepine binding site on the GABA-A receptor.

Functional Potency

The functional consequence of binding to the GABA-A receptor is the potentiation of GABA-induced chloride ion flux, leading to neuronal hyperpolarization. The efficacy of this modulation is also stereoselective. For 3-substituted DMDs, the GABA shift, a measure of the potentiation of GABA's effect, was characteristic of a full agonist for the (3S)-methyl derivative, while the (3R)-methyl derivative showed a significantly lower GABA shift. This indicates that (S)-Meclonazepam is expected to be a more potent positive allosteric modulator of the GABA-A receptor than this compound.

Table 1: Summary of Postulated GABA-A Receptor Activity of Meclonazepam Enantiomers

| Enantiomer | Postulated Binding Affinity (Ki) | Postulated Functional Potency (EC50/IC50) | Agonist Efficacy |

| (S)-Meclonazepam | High | High | Full Agonist |

| This compound | Low | Low | Partial/Weak Agonist |

Note: Specific quantitative values for this compound are not available in the reviewed literature. The table is based on inferences from related compounds.

Antischistosomal Activity

Meclonazepam's antiparasitic effects are not mediated by the GABA-A receptor, as schistosomes lack an ortholog of this receptor. Instead, the (S)-enantiomer of meclonazepam induces a rapid influx of calcium in the parasite, leading to muscle contraction and damage to the tegument. This mechanism is distinct from its action in the mammalian central nervous system.

Table 2: Antischistosomal Activity of (S)-Meclonazepam

| Compound | Target Organism | Effect | IC50 / EC50 |

| (S)-Meclonazepam | Schistosoma mansoni | Inhibition of motility | IC50 = 1.54 ± 0.09 μM |

| (S)-Meclonazepam | Schistosoma mansoni | Contracturant effect | EC50 ≈ 10-20 times lower than its IC50 for binding to worm benzodiazepine binding sites |

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is a representative method for determining the binding affinity of compounds to the benzodiazepine site of the GABA-A receptor.

Objective: To determine the inhibition constant (Ki) of (R)- and (S)-Meclonazepam for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

Synaptosomal membrane preparations from rat brain cortex.

-

[3H]-Flunitrazepam (radioligand).

-

Unlabeled Diazepam or Clonazepam (for determining non-specific binding).

-

This compound and (S)-Meclonazepam test compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Thaw the synaptosomal membrane preparation on ice.

-

Prepare serial dilutions of the test compounds ((R)- and (S)-Meclonazepam) and the unlabeled displacer.

-

In a 96-well plate, add the assay buffer, radioligand (e.g., 1 nM [3H]-Flunitrazepam), and either the test compound, unlabeled displacer (for non-specific binding), or buffer (for total binding).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 4°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Meclonazepam - Wikipedia [en.wikipedia.org]

- 2. Docking of 1,4-Benzodiazepines in the α1/γ2 GABAA Receptor Modulator Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of 3-methylclonazepam on Schistosoma mansoni musculature are not mediated by benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide on the Stereoselective Pharmacology and Therapeutic Potential of Meclonazepam Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract: Meclonazepam, a 1,4-benzodiazepine derivative, exhibits notable stereoselective activity. The (S)-enantiomer is a potent positive allosteric modulator of the GABA-A receptor and an effective anthelmintic agent, while the (R)-enantiomer is largely considered pharmacologically inactive. This document provides a comprehensive technical overview of the pharmacology, mechanism of action, and potential therapeutic applications of Meclonazepam, with a clear distinction between the properties of its (S) and (R) enantiomers. Initial clinical exploration of (S)-Meclonazepam for schistosomiasis was halted due to significant central nervous system (CNS) side effects. However, the discovery of a distinct parasitic mechanism of action has renewed interest in developing non-sedating analogs. This guide consolidates available quantitative data, details key experimental protocols, and visualizes the critical pathways associated with the compound's dual activities.

Introduction: The Stereochemistry of Meclonazepam

Meclonazepam, or 3-methylclonazepam, is a chiral benzodiazepine. Its biological activity is highly dependent on the stereochemistry at the C3 position. The available scientific literature overwhelmingly indicates that the biological activity resides in the (S)-enantiomer, while (R)-Meclonazepam (also known as Ro 11-3624) is considered the inactive enantiomer[1].

-

(S)-Meclonazepam : Possesses sedative, anxiolytic, and potent anti-parasitic (schistosomicidal) properties[2][3][4]. It is the active compound that was evaluated in a preliminary human clinical trial for schistosomiasis[5].

-

This compound : Lacks the significant CNS and anthelmintic effects observed with the (S)-enantiomer. Studies in animal models have shown it to be inactive.

Therefore, any discussion of therapeutic applications must focus on (S)-Meclonazepam, as this compound currently has no documented therapeutic use. The primary historical therapeutic target for (S)-Meclonazepam was schistosomiasis, a parasitic disease caused by Schistosoma flatworms.

Pharmacology and Mechanism of Action

(S)-Meclonazepam exhibits two distinct mechanisms of action targeting different organisms.

Action on the Mammalian Central Nervous System (Sedative Effects)

Like other benzodiazepines, (S)-Meclonazepam's sedative and anxiolytic effects are mediated by its action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor in the CNS.

-

Binding: It binds to the benzodiazepine site located at the interface between the α and γ subunits of the GABA-A receptor.

-

Modulation: This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening.

-

Result: The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less excitable and producing a calming or sedative effect.

These CNS effects proved to be a significant liability. A human trial revealed dose-dependent side effects including drowsiness, dizziness, ataxia, and reduced mental alertness, which ultimately prevented its clinical development as an anthelmintic.

Action on Schistosoma Parasites (Anthelmintic Effects)

The anti-parasitic action of (S)-Meclonazepam is entirely different from its CNS effects and does not involve GABA-A receptors, which are absent in schistosomes. Instead, it targets a parasite-specific transient receptor potential (TRP) ion channel, specifically a TRP melastatin (TRPM) family member now designated TRPMMCLZ.

-

Activation: (S)-Meclonazepam activates this TRPMMCLZ channel.

-

Ion Influx: This activation leads to a rapid and sustained influx of calcium (Ca²⁺) into the parasite's cells.

-

Result: The Ca²⁺ influx causes spastic muscle paralysis, sustained depolarization, and severe damage to the worm's outer surface (tegument), ultimately leading to the death of the parasite.

This distinct parasite-specific target provides a strong rationale for developing derivatives of Meclonazepam that retain high affinity for the parasite's TRP channel while having low affinity for mammalian GABA-A receptors, potentially creating a non-sedating anthelmintic drug.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of Meclonazepam enantiomers and related compounds.

Table 1: In Vitro Potency Against S. mansoni

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| (S)-Meclonazepam | IC₅₀ (Motility Inhibition) | 1.54 ± 0.09 µM | |

| (R)-Praziquantel | IC₅₀ (Motility Inhibition) | 0.25 ± 0.07 µM |

| (S)-Meclonazepam | Elimination of Immature Parasites | 100% at 30 µM | |

Table 2: Human Clinical Trial Side Effects (Racemic Meclonazepam)

| Dose | Effect | Reference |

|---|---|---|

| > 1 mg | Marked, dose-related impairment in cognitive and psychomotor functions | |

| 4 mg | Moderate sedation still present after 6 hours |

| Not Specified | Drowsiness, dizziness, slurred speech, ataxia, muscle weakness, hypotension, bradycardia | |

Key Experimental Protocols

In Vitro Antischistosomal Activity Assay

This protocol is adapted from studies assessing the effect of compounds on adult S. mansoni worm motility.

Objective: To determine the concentration-dependent effect of a test compound on the motility of adult S. mansoni worms.

Materials:

-

Adult S. mansoni worms harvested from infected mice.

-

DMEM (Dulbecco's Modified Eagle Medium), supplemented with 10% heat-inactivated fetal bovine serum, 2% antibiotic/antimycotic solution.

-

Test compounds ((S)-Meclonazepam, etc.) dissolved in DMSO.

-

24-well culture plates.

-

Incubator (37°C, 5% CO₂).

-

Automated worm tracking system or microscope for manual scoring.

Procedure:

-

Harvest adult S. mansoni worms from mice 6-7 weeks post-infection via hepatic portal vein perfusion.

-

Wash worms in pre-warmed DMEM and place one adult worm pair per well in a 24-well plate containing 2 mL of culture medium.

-

Allow worms to acclimate in the incubator for at least 1 hour.

-

Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).

-

Add the test compound dilutions to the wells. Include vehicle-only (DMSO) control wells.

-

Incubate the plates at 37°C with 5% CO₂.

-

Assess worm motility at various time points (e.g., 15 min, 1 hr, 24 hr). Motility can be quantified using an automated tracking system that measures worm movement or scored manually on a scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity/tremors, 0 = paralysis).

-

Calculate the IC₅₀ value, the concentration of the compound that causes 50% inhibition of motility, by fitting the concentration-response data to a suitable nonlinear regression model.

Metabolite Identification Protocol

This protocol is a generalized workflow based on methods used to identify Meclonazepam metabolites in various biological systems.

Objective: To identify the major metabolites of Meclonazepam after incubation with in vitro systems (human liver microsomes, hepatocytes) or from in vivo samples (mouse urine).

Materials:

-

Meclonazepam.

-

Human Liver Microsomes (HLMs) or cryopreserved human hepatocytes.

-

Appropriate buffers, cofactors (e.g., NADPH for HLMs), and incubation media.

-

Animal model (mice).

-

Acetonitrile (ice-cold) for quenching reactions.

-

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) system.

Procedure:

-

In Vitro Incubation:

-

HLMs: Incubate Meclonazepam with HLMs in the presence of NADPH at 37°C. To study reductive metabolism, perform a parallel incubation under a nitrogen atmosphere, as oxygen can inhibit reductive enzymes like CYP3A4.

-

Hepatocytes: Incubate Meclonazepam with cryopreserved hepatocytes in the appropriate culture medium at 37°C for up to 5 hours.

-

-

In Vivo Study: Administer Meclonazepam to mice and collect urine over a specified period.

-

Sample Preparation:

-

Quench in vitro reactions by adding ice-cold acetonitrile.

-

Centrifuge all samples (in vitro and in vivo) to pellet proteins and debris.

-

Dilute the supernatant with a suitable mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the HPLC-HRMS system.

-

Separate the parent drug from its metabolites using a suitable chromatographic gradient.

-

Analyze the eluent using high-resolution mass spectrometry in both full scan and data-dependent MS/MS modes to determine accurate mass and obtain fragmentation patterns.

-

-

Data Analysis:

-

Identify potential metabolites by searching for predicted biotransformations (e.g., reduction of the nitro group, hydroxylation, acetylation) and comparing their fragmentation patterns to the parent drug.

-

Confirm the identity of major metabolites, such as amino-meclonazepam and acetamido-meclonazepam, which are known metabolites of nitro-benzodiazepines.

-

Conclusion and Future Directions

The research on Meclonazepam provides a clear example of stereoselective pharmacology. While This compound is pharmacologically inactive and holds no current therapeutic potential, its enantiomer, (S)-Meclonazepam , is a potent compound with dual activities. Its development as an anthelmintic was halted by its powerful sedative effects, a classic benzodiazepine action mediated through GABA-A receptors.

The critical discovery that its schistosomicidal effect is mediated by a distinct, parasite-specific TRP channel has opened a new avenue for drug development. The future of this compound class lies in structure-activity relationship (SAR) studies aimed at designing new analogs. The goal is to synthesize molecules that maintain high potency against the parasite TRPMMCLZ channel while exhibiting minimal to no activity at the mammalian GABA-A receptor benzodiazepine site. Such a compound could fulfill the original promise of Meclonazepam as a safe and effective treatment for schistosomiasis, a disease that continues to affect millions worldwide.

References

(R)-Meclonazepam: A Technical Guide for the Research Professional

Abstract

(R)-Meclonazepam is the (R)-enantiomer of the 1,4-benzodiazepine derivative, meclonazepam. While its parent compound, meclonazepam, is known for its sedative, anxiolytic, and notable anti-parasitic properties, the specific pharmacological profile of the (R)-isomer remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive overview of the core knowledge surrounding benzodiazepines, the available information on meclonazepam, and a detailed framework for the experimental characterization of this compound as a research chemical. It is intended for researchers, scientists, and drug development professionals interested in the stereospecific pharmacology of benzodiazepines. This document outlines potential synthetic and purification strategies, key experimental protocols for determining its pharmacological and pharmacokinetic properties, and presents the underlying signaling pathways.

Introduction

Meclonazepam, chemically known as (3S)-5-(2-chlorophenyl)-3-methyl-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one, is a derivative of clonazepam and was first synthesized in the 1970s.[1] Like other benzodiazepines, it exhibits sedative and anxiolytic effects through its interaction with the γ-aminobutyric acid type A (GABAA) receptor in the central nervous system.[2] A significant body of recent research has focused on the (S)-enantiomer of meclonazepam for its potent anthelmintic activity against Schistosoma mansoni, which is mediated by a parasite-specific transient receptor potential (TRP) channel, a mechanism distinct from its effects in mammals.[2]

The introduction of a methyl group at the C-3 position of the benzodiazepine ring creates a chiral center, resulting in (R)- and (S)-enantiomers. While the (S)-enantiomer is the focus of anti-parasitic research, the pharmacological and pharmacokinetic properties of this compound are not well-documented. Stereochemistry can play a critical role in the activity of benzodiazepines. Studies on other chiral benzodiazepines have shown that the (R)-enantiomers can exhibit significantly lower binding affinity for the GABAA receptor compared to their (S)-counterparts.[3] This suggests that this compound may have a different, possibly attenuated, pharmacological profile at the GABAA receptor.